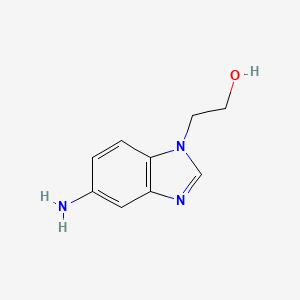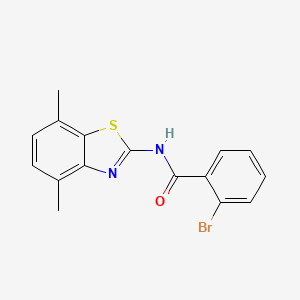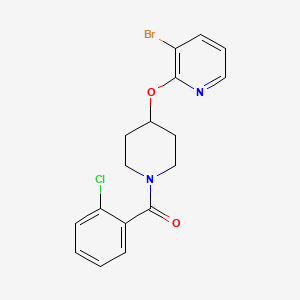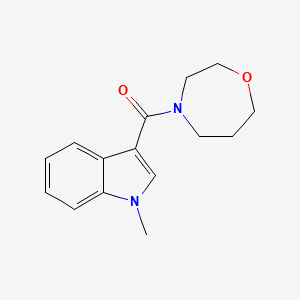
2-(5-Amino-benzoimidazol-1-yl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(5-Amino-benzoimidazol-1-yl)-ethanol” is a specialty product used in proteomics research . Its molecular formula is C9H13Cl2N3O, and its molecular weight is 250.13 .
Physical And Chemical Properties Analysis
The related compound, “(5-Amino-benzoimidazol-1-yl)-acetic acid”, has a predicted boiling point of 499.1±51.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.34±0.10 .Scientific Research Applications
Role in Neurodevelopment and Neurodegeneration
Research has delved into environmental agents, including certain drugs and compounds, that can massively trigger neuronal apoptosis during brain development. The study highlights the critical nature of neurotransmitters like glutamate and gamma-amino butyric acid (GABA) in this process. These neurotransmitters, through their receptors (N-methyl-d-aspartate (NMDA) and GABA(subscript)A(/subscript)), are integral during the brain's synaptogenesis period. Disturbances in their functioning can lead to substantial neuron loss via apoptosis, implicating various drugs and environmental agents in potential neurodevelopmental damage (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).
Biological Activities of Benzazoles and Derivatives
Benzazoles and their derivatives, including 2-(5-Amino-benzoimidazol-1-yl)-ethanol, are noteworthy in medicinal chemistry due to their diverse biological activities. These compounds are utilized in various clinical applications and have been the focus of synthetic chemists aiming to develop new pharmacophores. The guanidine group, when attached to a benzazole ring, modifies the biological activity of these heterocycles, leading to potential therapeutic agents. This comprehensive review covers the chemical aspects and pharmacological activities, such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis, associated with these compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Binding to DNA Minor Groove
The compound this compound is structurally related to synthetic dyes like Hoechst 33258, known for strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds, with benzimidazole groups, are used extensively as fluorescent DNA stains due to their ability to penetrate cells easily. They also find applications in chromosome and nuclear staining, DNA content analysis, and as radioprotectors and topoisomerase inhibitors. This versatility in binding and interacting with DNA offers a platform for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Applications in Anesthesiology
Remimazolam, a γ-aminobutyric acid (GABA) receptor agonist, showcases the pharmacological characteristics of benzodiazepine sedative drugs, which share structural similarities with this compound. Its unique pharmacokinetics, including nonorgan-dependent metabolism and controllable, rapid-acting characteristics, make it a subject of interest in anesthesiology. The review discusses remimazolam's clinical application spectrum, emphasizing its potential in fast-track surgery and comfort diagnosis, particularly for elderly patients or those with critical diseases or organ insufficiency (Wang, Zhao, Yin, Bao, Tang, & Kang, 2022).
properties
IUPAC Name |
2-(5-aminobenzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMFSBBGSVJINR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)


![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)